molecular formula C12H16ClN B275875 N-(4-chlorocinnamyl)-N-isopropylamine

N-(4-chlorocinnamyl)-N-isopropylamine

Cat. No.: B275875
M. Wt: 209.71 g/mol
InChI Key: JMWRJZWVKZCRNZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorocinnamyl)-N-isopropylamine is a structural moiety found in the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93. KN-93 (full name: 2-[N-(2-hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) is a widely studied pharmacological tool used to investigate CaMKII signaling pathways . The compound features a 4-chlorocinnamyl group attached to a benzylamine scaffold, with an isopropylamine substitution at the nitrogen atom. This structure is critical for its inhibitory activity against CaMKII, an enzyme implicated in cardiac arrhythmias, neuronal signaling, and opioid tolerance .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-propan-2-ylprop-2-en-1-amine

InChI

InChI=1S/C12H16ClN/c1-10(2)14-9-3-4-11-5-7-12(13)8-6-11/h3-8,10,14H,9H2,1-2H3/b4-3+

InChI Key

JMWRJZWVKZCRNZ-ONEGZZNKSA-N

SMILES

CC(C)NCC=CC1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)NC/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)NCC=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: KN-93 vs. KN-92

KN-93 and its inactive analog KN-92 (2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine phosphate) share the core N-(4-chlorocinnamyl) group but differ in substituents. KN-93 contains a hydroxyethyl group, while KN-92 lacks this moiety (replaced by a phosphate group). This structural variation renders KN-92 kinase-inactive, as demonstrated in studies where KN-92 failed to reverse morphine tolerance or suppress early afterdepolarizations (EADs) in cardiac cells, unlike KN-93 .

Property KN-93 KN-92
IC₅₀ for CaMKII Inhibition ≤2.58 μM (rabbit myocardial CaMKII) >100 μM (no significant inhibition)
Effect on Opioid Tolerance Reverses morphine tolerance at 15–30 nmol (p < 0.001) No effect at 30 nmol
Cardiac EAD Suppression Significantly reduces EADs (4/10 hearts) No suppression (EADs in 10/11 hearts)
Specificity Inhibits CaMKII but also blocks voltage-gated K⁺ channels nonspecifically Lacks CaMKII inhibition; similar nonspecific K⁺ channel effects

Functional Analogues: CaMKII Inhibitors

Myristoylated-AIP: A cell-permeable peptide inhibitor of CaMKII, myristoylated-AIP (autocamtide-2-related inhibitory peptide) shows higher specificity but lower bioavailability compared to KN-93.

KN-62: Another CaMKII inhibitor, KN-62, suppresses L-type Ca²⁺ current facilitation but exhibits weaker potency (IC₅₀ ~1 μM) and similar nonspecific K⁺ channel blockade .

Other N-Isopropylamine Derivatives

Several structurally related compounds feature the N-isopropylamine group but differ in biological activity:

Compound Key Structural Features Biological Activity Reference
KN-93 4-Chlorocinnamyl, isopropylamine, sulfonyl CaMKII inhibition (IC₅₀ ≤2.58 μM), K⁺ channel block
N-(4-Fluorobenzyl)-N-isopropylamine Fluorobenzyl, isopropylamine Agrochemical intermediate
N-[4-(3,5-Dichlorophenoxy)-...-isopropylamine Dichlorophenoxy-pyrimidine, isopropylamine Herbicide research

Key Research Findings

  • Mechanistic Insights: KN-93’s inhibition of CaMKII prevents hyperphosphorylation of ryanodine receptors, reducing diastolic calcium release and arrhythmias in cardiac models . However, its nonspecific blockade of voltage-gated K⁺ channels complicates interpretations of CaMKII-specific effects .
  • Therapeutic Potential: KN-93 reverses morphine tolerance by modulating CaMKII-dependent MOR1 receptor desensitization, highlighting its utility in pain management research .
  • Limitations : KN-93’s off-target effects (e.g., K⁺ channel blockade) necessitate cautious use in physiological studies, favoring more specific inhibitors like myristoylated-AIP for dissecting CaMKII pathways .

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